2-氨基嘌呤二盐酸盐

描述

Synthesis Analysis

The synthesis of 2-aminopurine involves a novel synthetic approach that includes the creation of a condensed polyazotic heterocyclic structure, transformation into triaminopyrimidine, and subsequent cyclization into 2-aminopurine. This methodology has been refined to enhance yield and purity of the final product (Neymash et al., 2023).

Molecular Structure Analysis

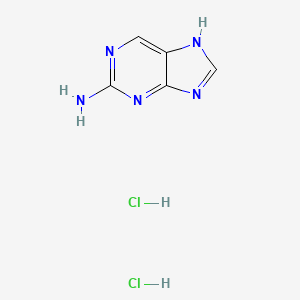

Studies on the molecular structure of 2-aminopurine have revealed its ability to form hydrogen-bonded complexes with other bases, indicative of its functional role in mimicking natural base pairing in nucleic acids. X-ray diffraction methods have been employed to determine these structures, highlighting the versatility of 2-aminopurine in molecular recognition and binding (Mazza et al., 1969).

Chemical Reactions and Properties

2-Aminopurine's fluorescence is significantly influenced by its microenvironment, with studies showing that hydration, particularly through specific hydrogen-bonding sites, dramatically increases its fluorescence lifetime. This sensitivity to the local environment underscores its utility in probing nucleic acid structures and dynamics (Lobsiger et al., 2014).

Physical Properties Analysis

The unique fluorescent properties of 2-aminopurine, including its quantum yield and emission decay lifetime, are highly dependent on its local environment within a DNA strand. These characteristics are critical for its application in studying the structural and dynamic properties of nucleic acids (Rachofsky et al., 2001).

Chemical Properties Analysis

2-Aminopurine's chemical behavior, particularly its fluorescence quenching and lifetimes, are crucial for understanding nucleic acid structure and dynamics. The base stacking and the specific interactions with surrounding bases play a significant role in modulating its spectral features, offering insights into the mechanisms of nucleic acid behavior and function (Jean & Hall, 2001).

科学研究应用

核酸中的荧光探测

2-氨基嘌呤 (2AP) 是腺嘌呤的荧光异构体,被广泛用作位点特异性荧光探针,用于研究 DNA 和 RNA 的结构、动力学和折叠。已经发现,当 2AP 成为水合物簇的一部分时,其荧光寿命会显着增加,这取决于特定的氢键位点和该位点的分子数 (洛布西格等人,2014 年).

溶剂中的激发态动力学

已经研究了 2-氨基嘌呤 2'-脱氧核糖苷 (2APdr) 在各种溶剂中的激发态动力学,以了解其荧光猝灭机制。观察到高达 40% 的初始激发态群体衰变为三重态,这随所用溶剂而变化,从而影响荧光发射 (赖希特等人,2013 年).

碱基堆积和荧光猝灭

使用时变密度泛函理论的研究表明,由于基态分子轨道混合,2AP 在与嘌呤堆叠时会静态猝灭荧光。相比之下,当 2AP 与嘧啶堆叠时会发生动态猝灭,形成低洼的暗激发态 (让和霍尔,2001 年).

探测 DNA 结构和动力学

2AP 被用作 DNA 构象变化的探针。它的荧光对碱基序列、温度和螺旋构象敏感地变化。然而,DNA 中的荧光猝灭主要源于碱基堆积和与相邻碱基的碰撞,但对碱基配对或其他氢键相互作用不敏感 (拉霍夫斯基等人,2001 年).

电子跃迁研究

2AP 的电子光谱对于理解 DNA 碱基的光谱学和光物理学至关重要,已使用线性二色性和荧光各向异性等技术进行了研究。这项研究有助于解释 2AP 作为核酸碱基运动或激发能量转移过程的探针时掺入 DNA 的发射光谱 (霍尔门等人,1997 年).

水调节的 2AP 荧光

计算模拟表明,2AP 的荧光受 S1 极小值和圆锥形交叉点之间内部转换的障碍控制。2AP 的发光强烈依赖于环境,一个与氨基氢键结合的水分子足以使 2AP 产生荧光 (巴尔巴蒂和利施卡,2015 年).

安全和危害

未来方向

2-Aminopurine derivatives have been designed as new CDK2 inhibitors based on the fragment-centric pocket mapping of crystal structure. This could serve as a new lead compound for the future development of CDK2 selective inhibitors . Another study reported a novel and direct correlation between the 2′-OH flexibility of nucleotides and the fluorescence response following nucleotide substitutions by 2AP .

属性

IUPAC Name |

7H-purin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696517 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminopurine dihydrochloride | |

CAS RN |

76124-64-6 | |

| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。